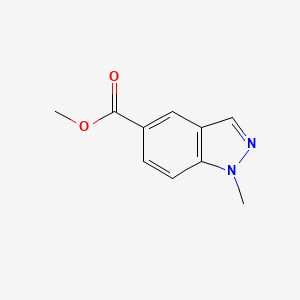
1-甲基-1H-吲唑-5-甲酸甲酯
描述
“Methyl 1-methyl-1H-indazole-5-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-1H-indazole-5-carboxylate” can be represented by the SMILES stringO=C (OC)C1=CC=C (NN=C2)C2=C1 . The compound has a molecular weight of 190.2 and its InChI key is XTOQHQZMRMXLAT-UHFFFAOYSA-N . Chemical Reactions Analysis
“Methyl 1-methyl-1H-indazole-5-carboxylate” can participate in various chemical reactions. For instance, it can be used as a synthon in Sonogashira cross-coupling reactions .Physical and Chemical Properties Analysis
“Methyl 1-methyl-1H-indazole-5-carboxylate” is a solid substance . It should be stored at room temperature in a sealed, dry environment . The compound has a molecular weight of 190.2 .科学研究应用
合成和衍生物形成
- 1-甲基-1H-吲唑-5-甲酸甲酯及其衍生物已在各种合成工艺中得到探索。例如,由1-甲基-1H-吲唑-3-羧酸合成了2-(取代)-5-(1-甲基-1H-吲唑-3-基)-恶唑等新型衍生物,展示了该化合物形成杂环结构的多功能性(Reddy 等,2013)。
化学性质和分析
- 对吲唑(包括1-甲基-1H-吲唑-6-甲酸甲酯)形成焓的研究,提供了对这些化合物中羰基和乙酸基团的能量和结构影响的见解。此类研究对于理解这些分子的化学行为和潜在应用至关重要(Orozco-Guareño 等,2019)。
结构和光谱研究
- 已使用各种光谱技术(如HPLC、GC-MS、FTIR和NMR)对吲唑衍生物(包括1-甲基-1H-吲唑-5-甲酸甲酯)的分子结构和性质进行了表征。这些研究提供了有关这些化合物分子结构、构象和反应性的有价值的信息,这对于它们的科学应用至关重要(Dzygiel 等,2004)。
在药物化学中的应用
- 已研究吲唑衍生物(包括与1-甲基-1H-吲唑-5-甲酸甲酯相关的衍生物)的潜在药用应用。例如,某些吲唑-甲酰胺已被确定为单胺氧化酶B(MAO-B)的有效和选择性抑制剂,展示了这些化合物对神经退行性和精神疾病的治疗潜力(Tzvetkov 等,2014)。
安全和危害
作用机制
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively.
Biochemical Pathways
Given its potential interaction with kinases, it may influence pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on its potential interaction with kinases, it may influence cell cycle progression and cell volume regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 1-methyl-1H-indazole-5-carboxylate. For instance, storage temperature can affect its stability . Moreover, the compound should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .
生化分析
Biochemical Properties
Methyl 1-methyl-1H-indazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . The interaction between Methyl 1-methyl-1H-indazole-5-carboxylate and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites.
Cellular Effects
Methyl 1-methyl-1H-indazole-5-carboxylate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit cell growth in certain cancer cell lines, such as colon and melanoma cells . This inhibition is likely due to the compound’s ability to interfere with key signaling pathways that regulate cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of Methyl 1-methyl-1H-indazole-5-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of specific enzymes, such as CYP1A2, leading to their inhibition . Additionally, Methyl 1-methyl-1H-indazole-5-carboxylate can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby exerting its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-methyl-1H-indazole-5-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 1-methyl-1H-indazole-5-carboxylate is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained inhibition of enzyme activity and persistent changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of Methyl 1-methyl-1H-indazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth in cancer models . At higher doses, Methyl 1-methyl-1H-indazole-5-carboxylate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Methyl 1-methyl-1H-indazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of drugs and xenobiotics. The compound’s inhibition of CYP1A2 can lead to altered metabolic flux and changes in the levels of metabolites . Additionally, Methyl 1-methyl-1H-indazole-5-carboxylate may affect the activity of other enzymes involved in the detoxification of harmful substances.
Transport and Distribution
The transport and distribution of Methyl 1-methyl-1H-indazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, Methyl 1-methyl-1H-indazole-5-carboxylate may localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of Methyl 1-methyl-1H-indazole-5-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Methyl 1-methyl-1H-indazole-5-carboxylate may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
属性
IUPAC Name |
methyl 1-methylindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-4-3-7(10(13)14-2)5-8(9)6-11-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOQHQZMRMXLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653311 | |
| Record name | Methyl 1-methyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-82-0 | |
| Record name | Methyl 1-methyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B1387728.png)

![(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine](/img/structure/B1387730.png)
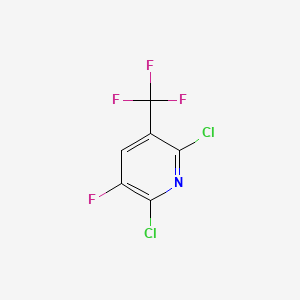
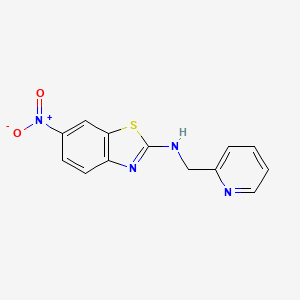
![6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B1387737.png)

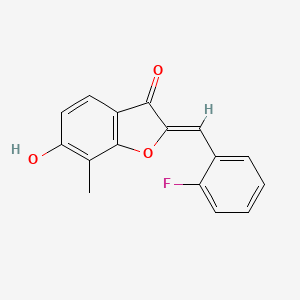
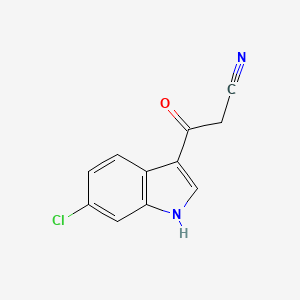
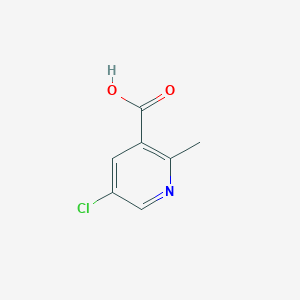
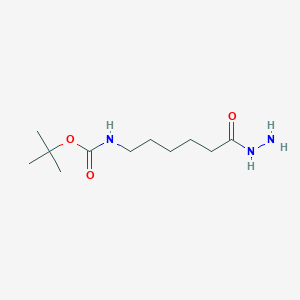
![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B1387745.png)
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate](/img/structure/B1387748.png)
